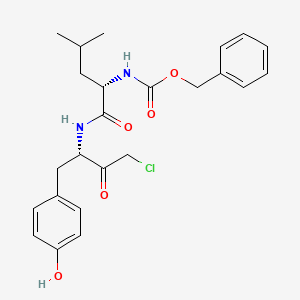
Z-Leu-Tyr-chloromethylketone
Overview
Description
Z-Leu-Tyr-chloromethylketone is a synthetic compound known for its role as a calpain inhibitor. Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, cell cycle progression, and apoptosis. The compound’s chemical structure is characterized by the presence of a chloromethyl ketone group, which is crucial for its inhibitory activity .
Mechanism of Action
Target of Action
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone primarily targets serine proteases . Serine proteases are a type of protease that cleave peptide bonds in proteins, where serine serves as the nucleophilic amino acid at the enzyme’s active site .
Mode of Action
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone acts as an inhibitor of serine proteases . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus inhibiting its activity .
Biochemical Pathways
It is known that serine proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and apoptosis . Therefore, inhibition of these enzymes can potentially affect these pathways.
Result of Action
The inhibition of serine proteases by carbobenzyloxyleucyl-tyrosine chloromethyl ketone can lead to various molecular and cellular effects. For instance, it can prevent the degradation of certain proteins, alter cell signaling pathways, and potentially influence cell death mechanisms .
Biochemical Analysis
Biochemical Properties
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone acts as an irreversible inhibitor of serine proteases, particularly chymotrypsin-like proteases . It forms a covalent bond with the active site serine residue of the enzyme, thereby inhibiting its activity. This compound interacts with various enzymes, including chymotrypsin and cathepsin B . The nature of these interactions involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate.
Cellular Effects
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone has significant effects on cellular processes. It has been shown to inhibit the respiratory burst in neutrophils triggered by the chemoattractant formyl-methionyl-leucyl-phenylalanine (fMLP) . This inhibition affects cell signaling pathways and reduces the production of reactive oxygen species (ROS). Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of proteases involved in these processes .
Molecular Mechanism
The molecular mechanism of action of carbobenzyloxyleucyl-tyrosine chloromethyl ketone involves the inhibition of serine proteases through covalent modification of the active site serine residue . This modification prevents the enzyme from interacting with its substrate, thereby inhibiting its catalytic activity. The compound also affects gene expression by modulating the activity of proteases that regulate transcription factors and other proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carbobenzyloxyleucyl-tyrosine chloromethyl ketone can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of protease activity, which may result in altered cellular functions and metabolic processes .
Dosage Effects in Animal Models
The effects of carbobenzyloxyleucyl-tyrosine chloromethyl ketone vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity . At high doses, it can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration is required to achieve significant inhibition of protease activity .
Metabolic Pathways
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin and cathepsin B, which play crucial roles in protein degradation and turnover . The compound affects metabolic flux by inhibiting these proteases, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, carbobenzyloxyleucyl-tyrosine chloromethyl ketone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness as a protease inhibitor .
Subcellular Localization
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone is localized within specific subcellular compartments, where it exerts its inhibitory effects on proteases . Targeting signals and post-translational modifications may direct the compound to particular organelles, such as lysosomes or the endoplasmic reticulum, where proteases are active . This subcellular localization is crucial for the compound’s activity and function in regulating protease activity and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-Tyr-chloromethylketone typically involves the coupling of protected amino acids followed by the introduction of the chloromethyl ketone group. The process begins with the protection of the amino groups of leucine and tyrosine using carbobenzyloxy (Cbz) groups. The protected amino acids are then coupled using standard peptide synthesis techniques, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide bond formation, the chloromethyl ketone group is introduced through a reaction with chloromethyl methyl ether in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as preparative high-performance liquid chromatography (HPLC). The final product is obtained with high purity through crystallization or lyophilization .
Chemical Reactions Analysis
Types of Reactions
Z-Leu-Tyr-chloromethylketone primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can react with nucleophiles such as amines and thiols, leading to the formation of substituted products .
Common Reagents and Conditions
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, with reagents like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include substituted derivatives of this compound, which can have varying biological activities depending on the nature of the substituent .
Scientific Research Applications
Z-Leu-Tyr-chloromethylketone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a tool for studying protease activity.
Biology: Employed in the study of calpain-related cellular processes and in the investigation of apoptosis and cell cycle regulation.
Medicine: Explored for its potential therapeutic applications in diseases where calpain activity is dysregulated, such as neurodegenerative disorders and cancer.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Z-Leu-Leu-chloromethylketone: Another calpain inhibitor with a similar structure but different peptide sequence.
Z-Phe-Phe-chloromethylketone: Inhibits a broader range of proteases, including cathepsins.
Z-Val-Val-chloromethylketone: Known for its inhibitory activity against serine proteases.
Uniqueness
Z-Leu-Tyr-chloromethylketone is unique due to its high specificity for calpain and its ability to irreversibly inhibit the enzyme. This specificity makes it a valuable tool in research focused on calpain-related cellular processes and diseases .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O5/c1-16(2)12-21(27-24(31)32-15-18-6-4-3-5-7-18)23(30)26-20(22(29)14-25)13-17-8-10-19(28)11-9-17/h3-11,16,20-21,28H,12-15H2,1-2H3,(H,26,30)(H,27,31)/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJBFCUDNXPPQ-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972455 | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56979-35-2 | |
| Record name | Carbobenzyloxyleucyl-tyrosine chloromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056979352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


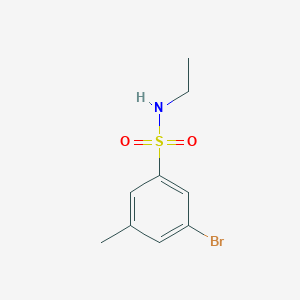
![2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604453.png)

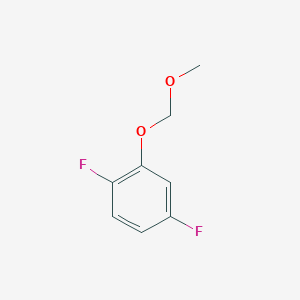
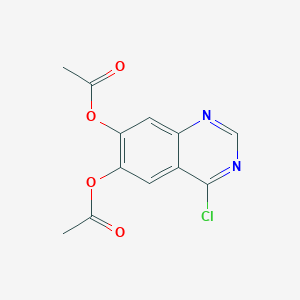
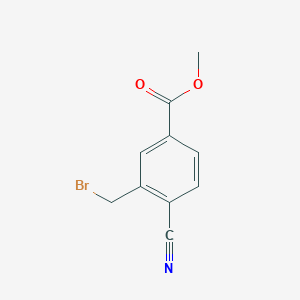
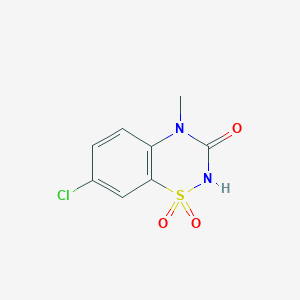
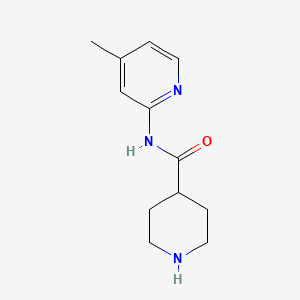
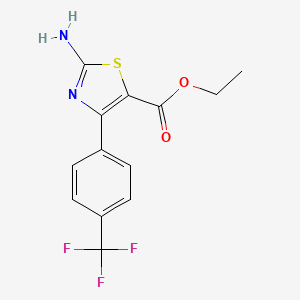
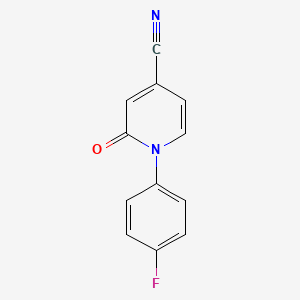
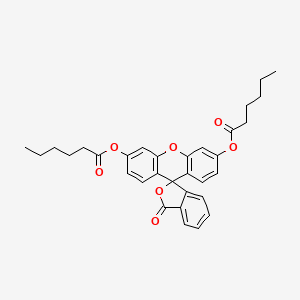
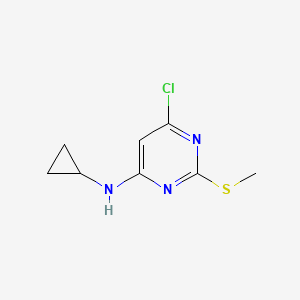

![2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604472.png)
